molecular formula C15H16F3NO4 B1376886 cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid CAS No. 1419223-39-4

cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid

Cat. No.: B1376886
CAS No.: 1419223-39-4
M. Wt: 331.29 g/mol
InChI Key: ZCRHDDGIVRGRQG-VXGBXAGGSA-N
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Description

cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a benzyloxycarbonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the trifluoromethyl group, and the benzyloxycarbonyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyloxycarbonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may play a role in binding to target proteins, while the trifluoromethyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • cis-1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid
  • cis-1-((Benzyloxy)carbonyl)-4-(trifluoromethyl)piperidine-3-carboxylic acid

Uniqueness

cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid is unique due to the specific position of the trifluoromethyl group on the piperidine ring, which can significantly affect its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3R,6R)-1-phenylmethoxycarbonyl-6-(trifluoromethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c16-15(17,18)12-7-6-11(13(20)21)8-19(12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRHDDGIVRGRQG-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid
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cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid
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cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid
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cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid
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cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid
Reactant of Route 6
cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid

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